L-Aspartic Acid

説明

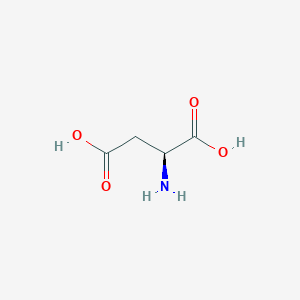

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-aminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | aspartic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aspartic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25608-40-6, Array | |

| Record name | Poly(L-aspartic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022621 | |

| Record name | L-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless | |

| Record name | L-Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | L-Aspartic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol) | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | L-Aspartic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.6603 at 13 °C, 1.7 g/cm³ | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000013 [mmHg] | |

| Record name | Aspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods | |

CAS No. |

56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6 | |

| Record name | L-Aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025608406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30KYC7MIAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

270-271 °C, 270 °C | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Pivotal Role of L-Aspartic Acid in Protein Synthesis and Architectural Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartic acid, a non-essential acidic amino acid, plays a multifaceted and critical role in the biosynthesis and structural stability of proteins. Its unique physicochemical properties, particularly its negatively charged side chain at physiological pH, are fundamental to its function. This technical guide provides an in-depth exploration of this compound's journey from its genetic encoding to its crucial contributions to the intricate three-dimensional architecture of proteins. We will delve into the mechanisms of its incorporation during protein synthesis, its significant role in forming stabilizing electrostatic interactions, and its influence on the overall conformation and function of proteins. Furthermore, this guide will present quantitative data on its properties and the energetic consequences of its substitution, alongside detailed experimental protocols for its study, offering a comprehensive resource for professionals in the fields of biochemistry, molecular biology, and drug development.

Fundamental Properties of this compound

This compound (Asp or D) is one of the 20 common proteinogenic amino acids. Its structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a distinctive acidic side chain containing a second carboxyl group.[1][2] This side chain is the key to its functional significance.

Physicochemical Characteristics

At physiological pH (~7.4), the α-carboxyl group and the side-chain carboxyl group are deprotonated, giving this compound a net negative charge.[1][3][4] This property makes it a highly polar and hydrophilic residue, frequently found on the surface of proteins where it can interact with the aqueous environment.[5]

Quantitative Data Summary

Quantitative parameters are essential for understanding the behavior of this compound in protein systems. The following table summarizes key values for this compound.

| Parameter | Value | Reference(s) |

| pKa (α-carboxyl) | 1.88 - 2.10 | [6][7][8][9] |

| pKa (α-amino) | 9.60 - 9.82 | [6][7][8][9] |

| pKa (side chain) | 3.65 - 3.90 | [6][7][8][9][10] |

| Isoelectric Point (pI) | 2.77 - 2.98 | [8][11] |

| Abundance in Proteins | ~5.3% (average) | [5] |

The Role of this compound in Protein Synthesis

The journey of this compound into a polypeptide chain is a meticulously orchestrated process involving genetic encoding, tRNA charging, and ribosomal translation.

Genetic Code and Codon Recognition

This compound is encoded by two codons: GAU and GAC .[10] During translation, these codons in the messenger RNA (mRNA) are recognized by the anticodon of a specific transfer RNA (tRNA) molecule charged with this compound.[7][12] This recognition is a crucial step in ensuring the fidelity of protein synthesis. The interaction between the codon on the mRNA and the anticodon on the tRNA occurs within the ribosome.[7][12]

References

- 1. Substitution of aspartic acid with glutamic acid increases the unfolding transition temperature of a protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using experimental evolution to probe molecular mechanisms of protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salt bridge (protein and supramolecular) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Model Reveals How Amino Acids Determine Protein Function | Technology Networks [technologynetworks.com]

- 6. Protein Synthesis: Aspartic Acid | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Free energy changes associated with amino acid substitution in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A thermodynamic model of protein structure evolution explains empirical amino acid substitution matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. Specific amino acid recognition by aspartyl-tRNA synthetase studied by free energy simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Aspartic Acid as an excitatory neurotransmitter in the central nervous system

An In-depth Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

L-Aspartic acid, a non-essential amino acid, has long been recognized for its role in intermediary metabolism. However, its function as an excitatory neurotransmitter in the central nervous system (CNS) has been a subject of intense research and some debate. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a signaling molecule in the brain. It delves into its synthesis, vesicular release, receptor interactions, and downstream signaling pathways. This document summarizes key quantitative data, details common experimental protocols used in its study, and provides visual representations of its complex signaling networks. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

Introduction

L-glutamate is widely accepted as the primary excitatory neurotransmitter in the mammalian CNS. However, another endogenous amino acid, this compound, also possesses excitatory properties and is considered a significant, albeit secondary, excitatory neurotransmitter.[1][2] Its involvement in synaptic transmission, plasticity, and excitotoxicity underscores its importance in both physiological and pathological brain function.[3][4] This guide aims to provide a detailed technical examination of this compound's function as a neurotransmitter, focusing on the molecular and cellular mechanisms that govern its activity. While the role of L-aspartate as a classical neurotransmitter has been debated, evidence supports its presence in synaptic vesicles and its Ca2+-dependent release from nerve terminals.[5][6]

Synthesis and Vesicular Release of this compound

This compound is synthesized in the brain primarily through the transamination of oxaloacetate, a key intermediate in the citric acid cycle, a reaction catalyzed by aspartate aminotransferase.[7] This metabolic link places L-aspartate at the crossroads of energy metabolism and neurotransmission.

The release of this compound from presynaptic terminals is a crucial step in its function as a neurotransmitter. Studies have shown that its release is depolarization-dependent and requires the influx of extracellular calcium, consistent with a vesicular release mechanism.[8] While it is co-localized with L-glutamate in the same synaptic vesicles, the specific vesicular transporter responsible for packaging L-aspartate remains to be definitively identified.[5][6] Early hypotheses pointed to the sialin protein as a potential vesicular aspartate transporter, but subsequent research has shown that vesicular uptake and exocytosis of L-aspartate are independent of sialin.[5][9]

Receptor Interactions and Pharmacology

This compound exerts its excitatory effects by acting on ionotropic and metabotropic glutamate receptors. Its primary targets are the N-methyl-D-aspartate (NMDA) receptors, for which it is a potent agonist.[10][11] It also interacts with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, though generally with lower affinity compared to glutamate.[12][13]

NMDA Receptor Activation

Activation of NMDA receptors by L-aspartate is a key event in its signaling cascade. This activation requires the presence of a co-agonist, typically glycine or D-serine, and is voltage-dependent due to a magnesium block at resting membrane potentials.[14] Upon binding of L-aspartate and the co-agonist, and subsequent depolarization of the postsynaptic membrane, the magnesium block is relieved, allowing for the influx of Ca2+ and Na+ ions. This calcium influx is a critical trigger for a wide range of downstream signaling events.

AMPA Receptor Interaction

L-aspartate can also activate AMPA receptors, which mediate fast excitatory synaptic transmission.[12] However, its potency at AMPA receptors is generally considered to be lower than that of glutamate.[3] Some studies suggest that L-aspartate has little to no affinity for AMPA receptors, and its primary role at excitatory synapses is the activation of NMDA receptors.[3] The subunit composition of the AMPA receptor may influence its sensitivity to L-aspartate.

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound's function as a neurotransmitter.

| Parameter | Brain Region/Condition | Concentration/Value | Reference |

| Endogenous Concentration | Rat Brain (wet weight) | ~2.7 µmol/g | [1] |

| Rat Hippocampus | 0.6 nmol/mg tissue | [1] | |

| Human Ventricular CSF (head injury) | 2- to 8-fold higher than control | [14] | |

| Human CSF (infantile spasms) | 968 +/- 416 nmol/l (higher than control) | [15] | |

| Human CSF (Multiple Sclerosis) | Significantly decreased | [9] | |

| Receptor Activation | EC50 on NMDA receptors | 49 +/- 14 µM | [4] |

| Receptor Subtype | Ligand | Ki (nM) | Reference |

| NMDA Receptor (NR1/NR2A) | L-Glutamate | Varies with subunit | [16][17] |

| NMDA | ~5000 | [17] | |

| CGS 19755 (antagonist) | High affinity | [17] | |

| NMDA Receptor (NR1/NR2B) | L-Glutamate | Higher affinity than NR1/NR2A | [16][17] |

| NMDA | ~5000 | [17] | |

| CGS 19755 (antagonist) | Lower affinity than NR1/NR2A | [17] | |

| AMPA Receptor | L-Aspartate | Low affinity/potency | [1][18] |

This compound Signaling Pathways

The influx of calcium through NMDA receptors activated by L-aspartate initiates a complex network of intracellular signaling cascades. These pathways are crucial for synaptic plasticity, gene expression, and, when overactivated, excitotoxicity. Proteomic analyses of the NMDA receptor complex have revealed a large number of interacting proteins that orchestrate these downstream effects.[19][20]

Key Signaling Molecules and Their Interactions

-

Postsynaptic Density Protein 95 (PSD-95): A scaffolding protein that links NMDA receptors to downstream signaling molecules.[9]

-

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): A key enzyme activated by Ca2+ influx, involved in synaptic potentiation.[19]

-

Neuronal Nitric Oxide Synthase (nNOS): Produces nitric oxide (NO), a retrograde messenger, upon activation.[9]

-

Ras-Guanine Nucleotide-Releasing Factors (Ras-GRFs): Link NMDA receptor activation to MAPK signaling pathways.[19]

-

Adhesion Molecules (Cadherins and L1): These molecules are physically linked to the NMDA receptor complex and are involved in synaptic stability and plasticity.[5][20]

Below is a diagram illustrating the core NMDA receptor signaling pathway activated by L-aspartate.

Experimental Protocols

The study of this compound as a neurotransmitter employs a variety of sophisticated experimental techniques. Below are overviews of key methodologies.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to record the ion currents flowing through receptors in the membrane of a single neuron in response to L-aspartate application.

Methodology:

-

Slice Preparation: Acute brain slices (typically 300-400 µm thick) are prepared from the brain region of interest (e.g., hippocampus) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).[21]

-

Recording: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and pressed against the membrane of a neuron. A giga-ohm seal is formed, and the membrane patch is ruptured to achieve the whole-cell configuration.[22][23]

-

L-Aspartate Application: L-aspartate is applied to the neuron via the bath perfusion system or through a puffer pipette for rapid, localized application.

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized. NMDA receptor-mediated currents can be isolated by using AMPA receptor antagonists (e.g., CNQX) and by holding the membrane potential at a depolarized level to relieve the Mg2+ block.[21]

In Vivo Microdialysis Coupled with HPLC

This method allows for the measurement of extracellular concentrations of L-aspartate in the brain of a living animal.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.[24][25]

-

Perfusion: The probe is perfused with a physiological solution (e.g., aCSF) at a slow, constant flow rate. Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusion fluid.[18]

-

Sample Collection: The outflowing perfusate (dialysate) is collected at regular intervals.[26]

-

HPLC Analysis: The concentration of L-aspartate in the dialysate is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, often after pre-column derivatization with o-phthaldialdehyde (OPA).[13][26][27]

Visualizations of Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for investigating L-aspartate's role and the logical relationships of its function in the CNS.

Role in Pathophysiology: Excitotoxicity

Over-activation of NMDA receptors by excitatory amino acids, including L-aspartate, can lead to excessive Ca2+ influx and trigger a cascade of intracellular events that result in neuronal damage and death, a phenomenon known as excitotoxicity.[4][25] L-aspartate-induced neurotoxicity is primarily mediated by NMDA receptors and can be attenuated by NMDA receptor antagonists.[25] This process is implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.

Conclusion and Future Directions

This compound is a significant excitatory neurotransmitter in the CNS that primarily acts through NMDA receptors to mediate synaptic transmission and plasticity. While its role has been considered secondary to that of L-glutamate, its distinct properties and high concentration in the brain underscore its importance in neuronal signaling. The co-localization and potential co-release with glutamate suggest a complex interplay between these two excitatory amino acids.

Future research should focus on several key areas:

-

Vesicular Transporter Identification: The definitive identification of the vesicular transporter for L-aspartate is a critical missing piece in understanding its neurobiology.

-

Receptor Subtype Specificity: A more detailed characterization of L-aspartate's affinity and efficacy at different NMDA and AMPA receptor subunit combinations is needed.

-

Therapeutic Potential: Given its role in excitotoxicity, targeting L-aspartate signaling pathways may offer novel therapeutic strategies for a range of neurological disorders.

A deeper understanding of the nuanced roles of this compound will undoubtedly provide valuable insights into the complex workings of the excitatory synapse and open new avenues for the development of targeted therapeutics for CNS disorders.

References

- 1. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Use and Future Prospects of In Vivo Microdialysis for Epilepsy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synaptic Anchorage of AMPA Receptors by Cadherins through Neural Plakophilin-Related Arm Protein–AMPA Receptor-Binding Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. The cadherin family of cell adhesion molecules: multiple roles in synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteomics of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Frontiers | The NMDA receptor complex: a multifunctional machine at the glutamatergic synapse [frontiersin.org]

- 10. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 11. NMDA receptor C-terminal signaling in development, plasticity, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteomic Analysis of Postsynaptic Protein Complexes Underlying Neuronal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]

- 14. NMDA receptor - Wikipedia [en.wikipedia.org]

- 15. jneurosci.org [jneurosci.org]

- 16. An NMDA Receptor Signaling Complex with Protein Phosphatase 2A | Journal of Neuroscience [jneurosci.org]

- 17. Ligand affinities at recombinant N-methyl-D-aspartate receptors depend on subunit composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The NMDA receptor complex: a multifunctional machine at the glutamatergic synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Proteomic analysis of NMDA receptor-adhesion protein signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recruitment of the Kainate Receptor Subunit Glutamate Receptor 6 by Cadherin/Catenin Complexes | Journal of Neuroscience [jneurosci.org]

- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 23. Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Analysis of amino acids and catecholamines, 5-hydroxytryptamine and their metabolites in brain areas in the rat using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

L-Aspartic Acid: A Critical Node in Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Aspartic acid, a non-essential amino acid, occupies a central and critical position in cellular metabolism. Beyond its fundamental role as a protein building block, L-aspartate serves as a key precursor for the biosynthesis of other amino acids, purine and pyrimidine nucleotides, and as an essential intermediate in the urea cycle and gluconeogenesis. Its metabolism is intricately linked with central carbon metabolism, particularly the citric acid cycle, highlighting its importance in maintaining cellular homeostasis, proliferation, and bioenergetics. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the core metabolic routes to support research and drug development endeavors targeting these pathways.

Core Metabolic Pathways

L-Aspartate is synthesized and degraded through a limited number of key reactions, positioning it as a critical link between amino acid and carbohydrate metabolism.

Biosynthesis and Degradation of this compound

The primary route for the synthesis and degradation of L-aspartate is a reversible transamination reaction involving oxaloacetate, an intermediate of the citric acid cycle. This reaction is catalyzed by aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT).[1][2][3]

Reaction:

L-Glutamate + Oxaloacetate ⇌ α-Ketoglutarate + L-Aspartate

This reversibility allows for the rapid synthesis of L-aspartate when nitrogen is available from L-glutamate and carbon skeletons are provided by the citric acid cycle. Conversely, L-aspartate can be deaminated to replenish the oxaloacetate pool for gluconeogenesis or energy production.[1][2][4]

This compound as a Metabolic Precursor

L-Aspartate serves as a foundational molecule for the synthesis of a diverse array of essential biomolecules.

Aspartate Family of Amino Acids

In microorganisms and plants, L-aspartate is the common precursor for the biosynthesis of lysine, threonine, methionine, and isoleucine.[3][5] This pathway represents a significant area of interest for the development of antimicrobial and herbicidal agents, as it is absent in mammals.

Nucleotide Synthesis

L-Aspartate is a crucial contributor to both purine and pyrimidine nucleotide biosynthesis.

-

Purine Synthesis: One of the nitrogen atoms (N1) in the purine ring is donated by the amino group of L-aspartate.[3][6][7]

-

Pyrimidine Synthesis: The first committed step in de novo pyrimidine biosynthesis involves the condensation of L-aspartate with carbamoyl phosphate to form N-carbamoyl-L-aspartate, a reaction catalyzed by aspartate transcarbamoylase (ATCase).[8][9][10] This enzyme is a key regulatory point in the pathway.

Urea Cycle

In ureotelic organisms, L-aspartate provides one of the two nitrogen atoms that are ultimately incorporated into urea. It enters the cycle by condensing with citrulline to form argininosuccinate in a reaction catalyzed by argininosuccinate synthetase.[4][11][12][13] The carbon skeleton of aspartate is released as fumarate, which links the urea cycle to the citric acid cycle.[12]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for key enzymes involved in this compound metabolism. These values are essential for developing kinetic models and for understanding the regulation of these pathways.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source Organism | Notes |

| Aspartate Aminotransferase (Cytoplasmic) | L-Aspartate | 2.96 ± 0.20 | - | Sheep Liver | - |

| 2-Oxoglutarate | 0.093 ± 0.010 | - | Sheep Liver | Substrate inhibition by 2-oxoglutarate above 0.25 mM. | |

| Aspartate Aminotransferase (Mitochondrial) | L-Aspartate | 0.40 ± 0.12 | - | Sheep Liver | Not inhibited by high concentrations of 2-oxoglutarate. |

| 2-Oxoglutarate | 0.98 ± 0.14 | - | Sheep Liver | - | |

| Argininosuccinate Synthetase | L-Aspartate | - | - | Bovine Liver | Ordered addition of MgATP, citrulline, and aspartate. |

| 3-Nitro-2-aminopropionic acid (Aspartate analog) | - | 60% of Vmax for Aspartate | - | Only the nitronate form is active. | |

| Asparagine Synthetase | L-Aspartate | 0.53 ± 0.01 | - | Human | - |

| L-Glutamine | 2.4 ± 0.04 | - | Human | - | |

| L-Asparaginase | L-Asparagine | 5.77 x 10⁻² | 128.22 | Fusarium falciforme | Purified enzyme. |

Vmax values are often reported in various units (e.g., U/mg, µmol/min/mg) and can be context-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism.

Aspartate Aminotransferase (AST) Activity Assay (Colorimetric)

This protocol is based on the principle that AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. The glutamate is then detected with a colorimetric probe.[4][14]

Materials:

-

AST Assay Buffer

-

Enzyme Mix (containing glutamate dehydrogenase)

-

AST Substrate (L-Aspartate and α-Ketoglutarate)

-

Colorimetric Probe

-

Glutamate Standard

-

96-well microplate

-

Microplate reader (450 nm)

-

Sample (serum, plasma, tissue homogenate, or cell lysate)

Procedure:

-

Sample Preparation:

-

Serum/Plasma: Centrifuge blood samples and collect the supernatant.

-

Tissue Homogenate: Homogenize tissue in AST Assay Buffer on ice, then centrifuge to remove debris.

-

Cell Lysate: Lyse cells using a suitable lysis buffer, then centrifuge.

-

-

Standard Curve Preparation: Prepare a dilution series of the Glutamate Standard in AST Assay Buffer.

-

Reaction Setup:

-

Add samples, standards, and a blank (Assay Buffer) to the wells of a 96-well plate.

-

Prepare a Master Mix containing AST Assay Buffer, Enzyme Mix, and the Colorimetric Probe.

-

Add the Master Mix to all wells.

-

-

Initiate Reaction: Add the AST Substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the glutamate concentration in the samples. The AST activity is proportional to the amount of glutamate produced.

Quantification of L-Aspartate by High-Performance Liquid Chromatography (HPLC)

This method allows for the sensitive and specific quantification of L-aspartate in biological samples after pre-column derivatization.[9][15][16][17]

Materials:

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

-

Derivatization reagent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) or 9-fluorenylmethylchloroformate (FMOC))

-

Mobile Phase A (e.g., sodium acetate buffer)

-

Mobile Phase B (e.g., acetonitrile or methanol)

-

L-Aspartate standard

-

Sample (deproteinized)

Procedure:

-

Sample Preparation:

-

Homogenize tissue or cells in a suitable buffer.

-

Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid or trichloroacetic acid), followed by centrifugation.

-

Neutralize the supernatant.

-

-

Standard Preparation: Prepare a stock solution of L-Aspartate and create a series of dilutions for the calibration curve.

-

Derivatization:

-

Mix a specific volume of the sample or standard with the derivatization reagent (e.g., OPA/NAC).

-

Allow the reaction to proceed for a defined time at a specific temperature.

-

-

HPLC Analysis:

-

Inject the derivatized sample/standard onto the HPLC system.

-

Separate the amino acids using a gradient elution with Mobile Phases A and B.

-

Detect the derivatized L-aspartate using the fluorescence or UV detector at the appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Identify the L-aspartate peak based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of L-aspartate in the samples from the calibration curve.

-

Stable Isotope Tracing of L-Aspartate Metabolism

This powerful technique allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes by tracking the incorporation of stable isotopes (e.g., ¹³C or ¹⁵N) from a labeled precursor into L-aspartate and its downstream metabolites.[18][19][20][21][22][23][24][25]

Materials:

-

Stable isotope-labeled precursor (e.g., [U-¹³C]-Glucose, [U-¹³C, ¹⁵N]-Glutamine)

-

Cell culture medium or animal diet formulated with the labeled precursor

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Metabolite extraction buffers

Procedure:

-

Labeling Experiment:

-

Culture cells in a medium containing the stable isotope-labeled precursor for a defined period. For in vivo studies, administer the labeled precursor to the animal.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism (e.g., with liquid nitrogen).

-

Extract metabolites from cells or tissues using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

-

Sample Analysis by MS:

-

Analyze the metabolite extracts using GC-MS or LC-MS.

-

The mass spectrometer will detect the mass shift in L-aspartate and other metabolites due to the incorporation of the stable isotopes.

-

-

Data Analysis:

-

Determine the mass isotopomer distribution (MID) for L-aspartate and other relevant metabolites.

-

The MID provides information on the number of labeled atoms in each molecule.

-

Use metabolic flux analysis (MFA) software to model the data and quantify the fluxes through the metabolic pathways involving L-aspartate.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows involving this compound.

Caption: Central role of this compound in metabolism.

References

- 1. biocompare.com [biocompare.com]

- 2. Aspartate Aminotransferase (AST/GOT) Activity Assay Kit - Elabscience® [elabscience.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. AST / Aspartate Aminotransferase Activity Assay Kit (ab105135) | Abcam [abcam.com]

- 5. Allosteric Regulation of Catalytic Activity: Escherichia coli Aspartate Transcarbamoylase versus Yeast Chorismate Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Structural kinetics of the allosteric transition of aspartate transcarbamylase produced by physiological substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Purine and Pyrimidine Nucleotide | Pharmaguideline [pharmaguideline.com]

- 11. Kinetics of the allosteric transition of aspartate transcarbamylase. Chemical quench studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic determination of aspartate aminotransferase in human serum with a flow-injection/multidetection system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic stable isotope tracing [bio-protocol.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. masspec.scripps.edu [masspec.scripps.edu]

- 23. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Stable isotopes in the diagnosis and treatment of inherited hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vivo urea cycle flux distinguishes and correlates with phenotypic severity in disorders of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of L-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartic acid, a proteinogenic α-amino acid, is a pivotal molecule in biochemistry, neuroscience, and pharmaceutical sciences. This document provides a comprehensive technical overview of its chemical properties, molecular structure, and key biological roles. It includes detailed experimental protocols for its characterization and visual representations of its structure, ionization states, and involvement in significant metabolic and signaling pathways. The quantitative data presented herein is systematically organized to facilitate comparative analysis and support advanced research and development endeavors.

Molecular Structure and Identification

This compound, systematically named (2S)-2-aminobutanedioic acid, is an aliphatic and acidic amino acid. Its structure is characterized by a central alpha-carbon (Cα) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a distinctive acidic side chain containing a second carboxyl group.[1][2] This dicarboxylic nature is fundamental to its chemical properties and biological functions.[2] At physiological pH, the amino group is protonated (-NH₃⁺) and both carboxyl groups are deprotonated (-COO⁻), resulting in a net negative charge. This anionic form is known as L-aspartate.[3][4]

The molecule exists in a zwitterionic form in the solid state and in aqueous solutions, a characteristic that influences its physical properties such as its high melting point and solubility.[5] The crystal structure of this compound is monoclinic (P2₁) and is stabilized by a rigid, three-dimensional network of intermolecular hydrogen bonds.[6]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-aminobutanedioic acid[7] |

| Molecular Formula | C₄H₇NO₄[7][8][9] |

| Molecular Weight | 133.10 g/mol [7][9] |

| Appearance | White crystalline powder[10][11] |

| Melting Point | >300 °C (decomposes)[10][12] |

| pKa Values (at 25 °C) | pKa₁ (α-carboxyl): 1.88 - 2.09[13][14][15]pKa₂ (side-chain carboxyl): 3.65 - 3.90[13][14][15]pKa₃ (α-amino): 9.60 - 9.90[13][14][15] |

| Isoelectric Point (pI) | 2.77 - 2.98[10][14][15] |

| Specific Optical Rotation | [α]²⁰/D +25.0° (c=1.97 in 6 N HCl)[7] |

Solubility

This compound's solubility is highly dependent on the solvent and temperature. It is sparingly soluble in cold water, but its solubility increases significantly in boiling water.[11][16] It is readily soluble in dilute acidic and alkaline solutions due to the formation of salts.[11][16] Conversely, it is insoluble in nonpolar organic solvents like ethanol and ethyl ether.[7][11][17]

| Solvent | Solubility (at 25 °C) |

| Water | 5.36 g/L[7][18] |

| Ethanol | Insoluble[7][11] |

| Ethyl Ether | Insoluble[7][11] |

| Dilute HCl | Soluble[7] |

| Dilute NaOH | Soluble[11][16] |

| Water-Dimethylformamide (DMF) | Shows significant solubility due to favorable dipole-dipole interactions[19][20] |

| Water-Acetonitrile (ACN) | Diminished solubility due to ACN's hydrophobic nature[19][20] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. In a deuterated water (D₂O) solvent, the acidic protons of the carboxyl and amino groups exchange with deuterium and are typically not observed.[21]

| Nucleus | Atom Position | Chemical Shift (ppm) |

| ¹H | Hα (C2) | ~3.89 - 3.90[7][21] |

| Hβ (C3) | ~2.64 - 2.82[7][21] | |

| ¹³C | C1 (Side-chain COOH) | ~179.2 - 180.3[7][18] |

| C2 (Cα) | ~54.9[18] | |

| C3 (CH₂) | ~39.25[18] | |

| C4 (α-COOH) | ~177.0[18] |

The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The zwitterionic nature of the molecule in its solid state significantly influences the vibrational frequencies.[5]

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 - 2850 | O-H stretching (broad, from carboxyl groups)[8] |

| ~3115 | N-H stretching (from -NH₃⁺ group)[22] |

| ~2735 | C-H stretching (aliphatic)[8] |

| ~1693 - 1715 | C=O stretching (from -COOH group)[8][23] |

| ~1509 | NH₃⁺ asymmetric bending[5] |

| ~1253 | C-O stretching[8] |

| ~1145 | C-N stretching[8] |

| ~893 | CH₂ rocking[22] |

| ~733 - 778 | COO⁻ bending[22] |

Molecular Structure and Ionization States

The ionization state of this compound is pH-dependent due to its three ionizable groups. Understanding these states is critical for predicting its behavior in different biochemical environments.

Caption: Ionization states of this compound at different pH values.

Experimental Protocols

Determination of pKa Values by Potentiometric Titration

This protocol outlines the determination of the dissociation constants (pKa values) of this compound using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Preparation: Prepare a 0.1 M solution of this compound. Standardize 0.1 M solutions of HCl and NaOH. Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).[24][25]

-

Titration with Base: Pipette 20 mL of the this compound solution into a 100 mL beaker.[26] Measure the initial pH. Add 0.1 M NaOH from a burette in 0.3-0.5 mL increments, recording the pH after each addition. Continue until the pH reaches approximately 12.5.[3][26]

-

Titration with Acid (using a fresh sample): Pipette a fresh 20 mL of the this compound solution into a clean beaker. Titrate with 0.1 M HCl in 0.3-0.5 mL increments until the pH falls to about 1.6.[3][26]

-

Data Analysis: Plot the recorded pH values against the equivalents of titrant (HCl or NaOH) added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).[27] The isoelectric point (pI) can be calculated by averaging the two pKa values that flank the zwitterionic species with a net zero charge (pKa₁ and pKa₂).

Determination of Aqueous Solubility by Gravimetric Method

This protocol describes a standard gravimetric method to determine the solubility of this compound in water at a specific temperature.

Methodology:

-

Saturation: Add an excess amount of this compound to a known volume of deionized water (e.g., 50 mL) in a conical flask.[28]

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) using a shaker bath for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A portion of undissolved solid should remain.[29]

-

Separation: Allow the solution to settle, then filter the saturated solution to remove the excess solid.

-

Measurement: Accurately pipette a known volume of the clear filtrate (e.g., 10 mL) into a pre-weighed, dry evaporating dish.[28]

-

Evaporation: Heat the evaporating dish gently in an oven at a temperature below the decomposition point (e.g., 105 °C) to evaporate the water completely.[28]

-

Quantification: Cool the dish in a desiccator and weigh it. Repeat the heating, cooling, and weighing process until a constant weight is achieved.

-

Calculation: The weight of the solid residue corresponds to the mass of this compound dissolved in the known volume of the filtrate. From this, the solubility can be calculated in g/L or other appropriate units.

Spectroscopic Analysis Protocols

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O), in an NMR tube. For pH-controlled experiments, a buffer (e.g., phosphate buffer) can be prepared in D₂O.[18]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard parameters for a 1D ¹H spectrum include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds. For ¹³C spectra, a larger number of scans is typically required.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum using an internal standard (e.g., DSS) or the residual solvent peak.

Methodology:

-

Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[30][31]

-

Pellet Formation: Place the powder mixture into a pellet die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[30]

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Analysis: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Biological Roles and Pathways

This compound is a non-essential amino acid in humans, meaning it can be synthesized by the body.[2][32] It plays a central role in several metabolic pathways and is a key signaling molecule in the central nervous system.

Role in Neurotransmission

L-Aspartate functions as an excitatory neurotransmitter in the central nervous system, similar to L-glutamate.[33][34] It stimulates N-methyl-D-aspartate (NMDA) receptors, which are ligand-gated ion channels crucial for synaptic plasticity, learning, and memory.[1][32]

Caption: L-Aspartate-mediated NMDA receptor activation pathway.

The activation of NMDA receptors is a "coincidence detection" event, requiring both the binding of L-aspartate (or L-glutamate) and a co-agonist like glycine or D-serine, as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.[26][33][35] Upon opening, the channel allows the influx of cations, most notably Ca²⁺, which acts as a second messenger to trigger various downstream signaling cascades.[33][35]

Role in Metabolic Pathways

L-Aspartate is a key intermediate linking amino acid metabolism with the citric acid cycle and the urea cycle.

L-Aspartate is synthesized from the citric acid cycle intermediate oxaloacetate via a transamination reaction, typically catalyzed by aspartate aminotransferase. Glutamate serves as the amino group donor in this reaction.[11][15][32]

Caption: Biosynthesis of L-Aspartate from Oxaloacetate.

In the liver, L-aspartate plays a crucial role in the detoxification of ammonia by donating the second amino group for the synthesis of urea. It condenses with citrulline to form argininosuccinate in an ATP-dependent reaction.[12][19][20][36]

Caption: Involvement of L-Aspartate in the Urea Cycle.

Furthermore, L-aspartate serves as a precursor for the biosynthesis of other amino acids, including asparagine, methionine, threonine, and lysine, as well as for purine and pyrimidine nucleotides.[10][37]

References

- 1. spectrabase.com [spectrabase.com]

- 2. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 4. spectrabase.com [spectrabase.com]

- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound (56-84-8) IR Spectrum [m.chemicalbook.com]

- 10. Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Urea cycle - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. L-aspartate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. N-Methyl-D-Aspartate Receptor Signaling and Function in Cardiovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. bmse000875 this compound at BMRB [bmrb.io]

- 19. urea cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. quora.com [quora.com]

- 22. akgec.ac.in [akgec.ac.in]

- 23. researchgate.net [researchgate.net]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. NMDA receptor - Wikipedia [en.wikipedia.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. uomus.edu.iq [uomus.edu.iq]

- 29. researchgate.net [researchgate.net]

- 30. drawellanalytical.com [drawellanalytical.com]

- 31. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 32. This compound (56-84-8) 13C NMR spectrum [chemicalbook.com]

- 33. droracle.ai [droracle.ai]

- 34. bio.libretexts.org [bio.libretexts.org]

- 35. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. news-medical.net [news-medical.net]

- 37. hmdb.ca [hmdb.ca]

L-Aspartic Acid's Pivotal Role in the Urea Cycle and Ammonia Detoxification: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the multifaceted functions of L-Aspartic Acid in the urea cycle and ammonia detoxification. It delves into the biochemical pathways, presents quantitative data, outlines detailed experimental protocols, and provides visual representations of key processes to facilitate a deeper understanding for research and therapeutic development.

Biochemical Function of this compound in Ammonia Detoxification

Ammonia, a neurotoxic byproduct of amino acid catabolism, is detoxified in mammals primarily through the hepatic urea cycle.[1][2] this compound is an indispensable component of this critical pathway, acting as the donor of the second nitrogen atom in the synthesis of urea.[3] Its involvement is crucial for the conversion of toxic ammonia into the much less toxic and readily excretable urea.[1][2]

The Urea Cycle: A Central Role for this compound

The urea cycle is a series of five enzymatic reactions that convert two molecules of ammonia and one molecule of bicarbonate into urea.[4] While one nitrogen atom enters the cycle as free ammonia (or carbamoyl phosphate), the second is introduced by this compound.[3] This occurs in the cytosol of hepatocytes through the concerted actions of two key enzymes: Argininosuccinate Synthetase (ASS) and Argininosuccinate Lyase (ASL).[5]

The reaction catalyzed by Argininosuccinate Synthetase condenses L-citrulline (transported from the mitochondria) with L-aspartate to form argininosuccinate.[4][5] This reaction is ATP-dependent and is a critical, often rate-limiting, step in the urea cycle.[5] Subsequently, Argininosuccinate Lyase cleaves argininosuccinate into L-arginine and fumarate.[4][5] The nitrogen atom from the original L-aspartate molecule is now incorporated into L-arginine. Finally, arginase hydrolyzes L-arginine to produce urea and regenerate L-ornithine, which is transported back into the mitochondria to continue the cycle.[4]

The fumarate produced in the argininosuccinate lyase reaction provides a crucial link between the urea cycle and the citric acid (TCA) cycle.[3] Fumarate can be converted to malate and then to oxaloacetate, which can be transaminated to regenerate L-aspartate, thus completing the aspartate-argininosuccinate shunt.[3]

Extrahepatic Ammonia Detoxification

Beyond the liver, L-aspartate plays a role in ammonia detoxification in other tissues, particularly the brain. In astrocytes, ammonia can be detoxified through its incorporation into glutamine, a reaction catalyzed by glutamine synthetase.[6] L-aspartate contributes to this process by participating in the malate-aspartate shuttle, which is essential for maintaining the cellular redox state and providing glutamate, a substrate for glutamine synthesis.[6]

Quantitative Data

Understanding the quantitative aspects of the urea cycle is critical for modeling its function and dysfunction. The following tables summarize key kinetic parameters of the enzymes directly involving this compound and the concentrations of relevant metabolites.

| Enzyme | Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Organism/Tissue |

| Argininosuccinate Synthetase (ASS) | L-Citrulline | 30 - 40 µM[6] | - | Human Lymphocytes |

| L-Aspartate | 10 - 18 µM (normal range)[1] | 60% of L-Aspartate utilization (with nitro analog)[7] | Cultured Fibroblasts | |

| Argininosuccinate Lyase (ASL) | Argininosuccinate | 1.25 mM[7] | 0.54 µmol/h/mg protein[7] | Rat Liver |

| 0.66 mM[7] | 7.2 nmol/h/mg Hb[7] | Human Erythrocytes |

Table 1: Kinetic Parameters of Key Urea Cycle Enzymes Involving this compound. Note that Vmax values are highly dependent on the specific assay conditions and the source of the enzyme.

| Metabolite | Concentration Range (Plasma) |

| This compound | 0 - 24 µmol/L |

| L-Citrulline | 10 - 21 µmol/L |

| L-Arginine | Significantly lower in cirrhotic patients[2] |

| L-Ornithine | 30 - 106 µmol/L |

| Ammonia | 15 - 45 µg/dL[4] |

Table 2: Typical Plasma Concentrations of Urea Cycle Intermediates and Ammonia. Intracellular concentrations, particularly within hepatocytes, can vary significantly based on metabolic state.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to studying the urea cycle. This section provides detailed protocols for key assays and analytical techniques.

Argininosuccinate Synthetase (ASS) Activity Assay (Spectrophotometric)

This assay measures the production of pyrophosphate (PPi) from the ASS-catalyzed reaction, which is coupled to the oxidation of NADH.

Principle:

-

ASS: L-Citrulline + L-Aspartate + ATP → Argininosuccinate + AMP + PPi

-

Pyrophosphatase: PPi + H₂O → 2 Pi

-

A coupled enzymatic system then uses the produced AMP to oxidize NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

L-Citrulline solution

-

L-Aspartate solution

-

ATP solution

-

Myokinase

-

Lactate Dehydrogenase

-

Phosphoenolpyruvate

-

NADH

-

Inorganic Pyrophosphatase

-

Cell or tissue lysate

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-citrulline, L-aspartate, ATP, myokinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding the cell or tissue lysate.

-

Monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

-

The rate of NADH oxidation is proportional to the ASS activity.

Argininosuccinate Lyase (ASL) Activity Assay (Spectrophotometric)

This assay directly measures the formation of fumarate, a product of the ASL reaction, which absorbs light at 240 nm.[5]

Principle: ASL: Argininosuccinate → L-Arginine + Fumarate

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C.[5]

-

Substrate Solution: 11.7 mM Argininosuccinic Acid.[5]

-

Cell or tissue lysate.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 2.00 mL of Assay Buffer and 0.65 mL of deionized water.[5]

-

Add 0.10 mL of the cell or tissue lysate.[5]

-

Equilibrate the mixture to 37°C in a thermostatted spectrophotometer and monitor the absorbance at 240 nm until a stable baseline is achieved.[5]

-

Initiate the reaction by adding 0.25 mL of the Argininosuccinic Acid Substrate Solution.[5]

-

Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.[5]

-

The rate of increase in absorbance is proportional to the ASL activity.

Quantification of Urea Cycle Metabolites by LC-MS/MS